molecular formula C10H10N2O2S B1303091 4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid CAS No. 148720-11-0

4-(2-sulfanylideneimidazolidin-1-yl)benzoic Acid

Cat. No.: B1303091
CAS No.: 148720-11-0
M. Wt: 222.27 g/mol
InChI Key: KGCOQHIOPCCJDZ-UHFFFAOYSA-N
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Description

4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications. This compound contains a benzene ring and an imidazolidine ring with a sulfur atom attached to it. Its molecular formula is C10H10N2O2S, and it has a molecular weight of 222.26 .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to participate in free radical bromination and nucleophilic substitution reactions

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound exhibit cytotoxic activities against cancer cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s unique structure allows it to participate in free radical reactions, which are essential for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage threshold is crucial for its safe application in therapeutic settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which are critical for its biological activity .

Subcellular Localization

This compound is localized in specific subcellular compartments, influencing its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis and the use of catalytic processes are likely employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the imidazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Halogenated or nitrated benzene derivatives.

Scientific Research Applications

4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Comparison with Similar Compounds

Similar Compounds

    4-(2-thioxoimidazolidin-1-yl)benzoic acid: Similar structure but with a different sulfur oxidation state.

    4-(2-oxoimidazolidin-1-yl)benzoic acid: Contains an oxygen atom instead of sulfur in the imidazolidine ring.

    4-(2-imidazolidin-1-yl)benzoic acid: Lacks the sulfur atom in the imidazolidine ring.

Uniqueness

4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid is unique due to the presence of the sulfur atom in the imidazolidine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4-(2-sulfanylideneimidazolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c13-9(14)7-1-3-8(4-2-7)12-6-5-11-10(12)15/h1-4H,5-6H2,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGCOQHIOPCCJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=S)N1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376988
Record name 4-(2-Sulfanylideneimidazolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148720-11-0
Record name 4-(2-Thioxo-1-imidazolidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148720-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Sulfanylideneimidazolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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